
4-Acetylphenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylphenyl dimethylcarbamate is a carbamate derivative . It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of this compound involves various amines with dimethyl carbonate . The reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a phenyl ring with an acetyl group .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
4-Acetylphenyl dimethylcarbamate, as part of N,N-dimethylcarbamate compounds, has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. For instance, a study by De Vita et al. (2016) synthesized and tested a series of N,N-dimethylcarbamates, which included compounds that showed significant inhibition of AChE. This indicates its potential use in the treatment of conditions like Alzheimer's disease, where AChE inhibition is beneficial (De Vita et al., 2016).
Chiral Stationary Phases in Chromatography
In the field of chromatography, this compound derivatives have been used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). A study by Yamamoto et al. (2003) highlights the use of chitin carbamate derivatives, including 4-substituted phenylcarbamates, in HPLC for enantioseparation, which is crucial in the analysis of chiral compounds (Yamamoto et al., 2003).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using this compound as a precursor. For example, Wang Xin-kui (2008) reported the synthesis of Dimethyl 4,4′-Diphenylmethanedicarbamate from 4,4′-diphenylmethanediamine and dimethyl carbonate, exploring the potential of this compound in synthetic chemistry (Wang Xin-kui, 2008).
Development of Anticholinesterasic Agents
Further research into anticholinesterasic agents involves the use of this compound derivatives. Studies like Bagatin et al. (2013) have reported detailed theoretical and experimental studies on novel carbamates as potential inhibitors of cholinesterases, indicating their potential use in the treatment of diseases like myasthenia gravis (Bagatin et al., 2013).
Synthesis of Bicyclic Azacompounds
Bicyclic azacompounds with acetylcholinesterase inhibitory properties have been synthesized using derivatives of this compound. Research by Borioni et al. (2000) highlights the synthesis of such compounds, underlining the importance of this compound in medicinal chemistry (Borioni et al., 2000).
Environmental Applications
The environmental applications of this compound derivatives include studies like the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using advanced oxidation processes. Li et al. (2020) investigated the kinetics and mechanisms of PCMX degradation, where derivatives of this compound may play a role (Li et al., 2020).
Wirkmechanismus
Target of Action
It is known that carbamate esters, a class to which this compound belongs, often interact with various amines . The specific role of these targets would depend on the nature of the amines involved and their physiological functions.
Mode of Action
The compound’s interaction with its targets involves a process known as carbamoylation . This is a reaction between amines and organic carbonates like dimethyl carbonate, resulting in the formation of carbamate esters . The carbamoylation of linear primary aliphatic amines occurs with relatively high yields, while non-linear primary aliphatic amines and secondary aliphatic amines are less active in reaction with dimethyl carbonate .
Biochemical Pathways
The carbamoylation process, which this compound is involved in, is a key step in various biochemical pathways . Carbamate esters, the products of this process, have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can affect how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The carbamoylation process, which this compound is involved in, can lead to various molecular and cellular changes depending on the specific amines involved and the physiological context .
Action Environment
The action, efficacy, and stability of 4-Acetylphenyl dimethylcarbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances, and the specific physiological conditions within the body . .
Eigenschaften
IUPAC Name |
(4-acetylphenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXLGLBCHWNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876407 |
Source


|
| Record name | N,N-DiMe-(4-acetyl-Ph)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



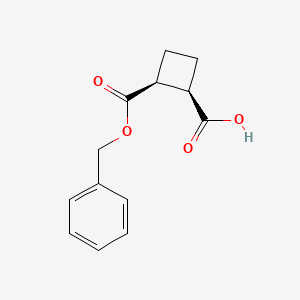
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

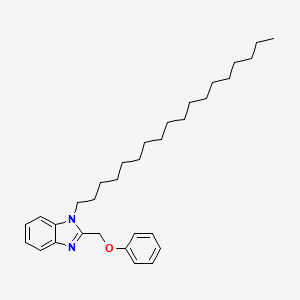

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
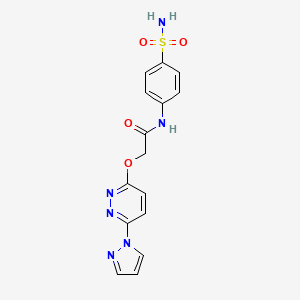

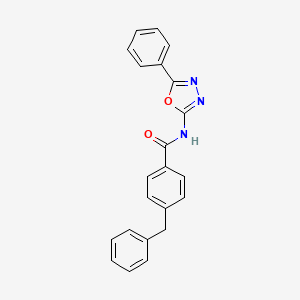
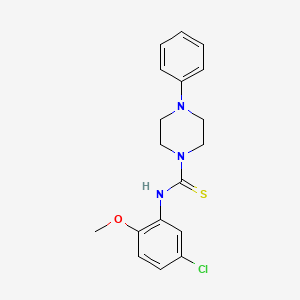
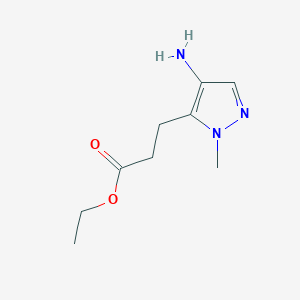
![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)